Product packaging for Acetone-1,3-13C2(Cat. No.:CAS No. 7217-25-6)

Acetone-1,3-13C2

Cat. No.: B108455
CAS No.: 7217-25-6
M. Wt: 60.065 g/mol
InChI Key: CSCPPACGZOOCGX-ZDOIIHCHSA-N
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Description

Historical Development of 13C-Labeled Acetone Compounds

The development of 13C-labeled acetone compounds represents the convergence of two significant scientific journeys: the discovery and understanding of acetone itself and the development of isotope labeling techniques.

Acetone has a rich history dating back to the early 17th century. It was first produced by Andreas Libavius in 1606 through the distillation of lead(II) acetate. For centuries, acetone was known by various names including "spirit of Saturn" when it was thought to be a compound of lead, and later "pyro-acetic spirit" and "pyro-acetic ether". The name "acetone" was finally adopted in 1839, derived from "acetum" (acetic acid) because it was obtained from this compound.

The scientific understanding of acetone's structure evolved gradually. In 1832, French chemist Jean-Baptiste Dumas and German chemist Justus von Liebig determined its empirical formula. By 1865, August Kekulé published the modern structural formula for acetone, though Johann Josef Loschmidt had presented the structure earlier in 1861 in a publication that received little attention.

The development of 13C-labeled compounds became possible only after the discovery of isotopes in the early 20th century and subsequent advancements in nuclear science. The ability to synthesize and incorporate 13C into specific positions of organic molecules like acetone represented a significant technical achievement that opened new avenues for research in chemistry, biochemistry, and related fields.

Significance in Isotope Labeling Research Strategy

Isotope labeling has revolutionized chemical and biochemical research by providing a means to track specific atoms through complex reaction pathways. This compound holds particular importance in this strategy for several reasons:

  • Non-radioactive tracer: Unlike radioactive isotopes, 13C is stable and does not decay, making it safer for laboratory use while still providing excellent traceability.

  • Low natural abundance advantage: The natural abundance of 13C is approximately 1.1%, so enriched compounds like this compound provide a strong signal against the natural background, enhancing detection sensitivity.

  • Dual detection methods: 13C can be detected using both NMR spectroscopy and mass spectrometry, offering complementary analytical approaches that provide different types of structural and quantitative information.

  • Strategic labeling pattern: The specific enrichment at positions 1 and 3 allows researchers to distinguish between the methyl carbons and the carbonyl carbon, tracking their separate fates in chemical reactions or metabolic processes.

This compound serves as both an end-product for analysis and as a versatile building block for the synthesis of more complex labeled compounds. Its relatively simple structure makes it an ideal model compound for developing and refining isotope tracing methodologies.

Supplier Product Code Package Size Price (USD) Purity
Cambridge Isotope Laboratories CLM-1306-0.5 0.5 g $548 99% 13C
Sigma-Aldrich 299189 Various Variable 99% 13C
Avantor (Sigma-Aldrich) 10588821 Various Variable 99% 13C

Table 2: Commercial Availability of this compound

Role in Modern Analytical Science Methodology

This compound plays crucial roles in multiple analytical science methodologies, enhancing research capabilities across various disciplines:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 13C NMR studies, this compound provides enhanced signal intensity at the labeled positions, allowing for more sensitive detection and analysis. The compound is frequently used as:

  • A chemical shift reference standard in NMR experiments
  • A probe molecule for studying reaction mechanisms
  • A tool for investigating molecular interactions and conformational changes

The specific chemical shifts of the labeled carbons provide valuable information about their chemical environment, which can be correlated with structural features or reactivity patterns. For instance, research has demonstrated that the 13C chemical shift of acetone can be used to measure the acid strength of solid acids, with the shift correlating almost linearly with the lowest unoccupied molecular orbital (LUMO) energy of Lewis acid sites.

Mass Spectrometry Applications

In mass spectrometry, this compound creates distinctive isotope patterns that can be used to:

  • Track acetone and its metabolites in complex biological or environmental samples
  • Determine reaction mechanisms through identification of isotope incorporation patterns
  • Develop quantitative methods with improved accuracy using isotope dilution techniques

Combustion and Environmental Studies

Labeled acetone compounds have been utilized to study combustion processes and environmental fate. For example, researchers have used blended 13C-labeled glycerol in burning cigarettes to analyze the formation of acrolein and acetone. The DNPH derivatives of acrolein-3C13 and acetone-3C13 were synthesized to serve as external standards for absolute quantitation of these compounds in cigarette smoke.

Application Area Specific Use Analytical Technique
Organic Chemistry Reaction mechanism studies NMR, MS
Catalysis Research Acid strength determination Solid-state NMR
Environmental Chemistry Combustion product analysis HPLC-MS
Metabolomics Ketone body metabolism NMR, MS
Synthetic Chemistry Precursor for labeled compounds Various

Table 3: Applications of this compound in Research

Current Research Landscape and Publication Trends

The research landscape involving this compound continues to evolve, with applications expanding beyond traditional chemistry into interdisciplinary fields:

Catalysis and Material Science

Recent research has employed 13C-labeled acetone as a probe molecule for characterizing solid acid catalysts. Studies have established quantitative relationships between 13C chemical shifts of adsorbed acetone and the intrinsic acid strength of various Brønsted and Lewis acid sites. These findings have important implications for catalyst development and optimization in industrial processes.

Metabolic Research

Acetone is produced and disposed of in the human body through normal metabolic processes, with elevated levels occurring in conditions like diabetic ketoacidosis and during ketogenic diets. Labeled acetone allows researchers to track these metabolic pathways with precision, providing insights into both normal physiology and disease states.

Sustainable Chemistry Initiatives

The development of carbon-negative production methods for acetone represents an emerging research direction. While not specifically utilizing 13C-labeled acetone, these studies aim to create more sustainable production routes for this important industrial chemical. Isotope labeling could play a valuable role in optimizing these processes by tracking carbon flows.

Analytical Method Development

Continuous improvements in analytical instrumentation have expanded the capabilities for detecting and quantifying labeled compounds at increasingly lower concentrations. This has led to new applications of this compound in fields such as:

  • Environmental monitoring
  • Forensic science
  • Food safety and authenticity testing
  • Pharmaceutical development
NMR Parameter Approximate Value Significance
13C Chemical Shift (C1/C3) ~30 ppm Methyl carbons
13C Chemical Shift (C2) ~205 ppm Carbonyl carbon
1H-13C Coupling Observable in methyl groups Structural confirmation
Relaxation characteristics Variable based on conditions Influences experiment design

Table 4: Key NMR Characteristics of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O B108455 Acetone-1,3-13C2 CAS No. 7217-25-6

Properties

IUPAC Name

(1,3-13C2)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514757
Record name (1,3-~13~C_2_)Propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.065 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7217-25-6
Record name (1,3-~13~C_2_)Propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone-1,3-13C2
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Preparation Methods

Aldol Condensation for Retinoid Synthesis

A notable application of acetone-1,3-¹³C₂ is its role in the one-step synthesis of doubly labeled β-ionone, a retinoid analog. As described by Wiley et al., this method involves an aqueous sodium hydroxide-catalyzed aldol condensation between ¹³C₂-acetone and β-cyclocitral . The reaction proceeds at ambient temperature, yielding the labeled β-ionone in approximately 60% yield. Mechanistically, the acetone’s carbonyl group undergoes nucleophilic attack by the enolate of β-cyclocitral, with isotopic labels retained at the 1 and 3 positions of the resulting conjugated ketone . This method highlights the compound’s utility in producing isotopically labeled biomolecules for structural studies.

StepConditionsYieldPurity
Citric acid oxidationH₂O₂, H₂SO₄, 85°C, 2 hr97%97%
ADA decarboxylationThermal decomposition, 150–200°C~90%*>95%*
*Theoretical yield based on stoichiometry; experimental data not provided in patent .

Challenges and Optimization

  • Isotopic Purity : Ensuring minimal dilution of ¹³C labels requires stringent control over precursor sourcing and reaction conditions. For instance, the use of 99% ¹³C-enriched citric acid would be essential in the ADA decarboxylation method .

  • Reaction Scalability : The aldol condensation method achieves moderate yields (60%) but may require optimization for larger-scale production.

  • Cost Efficiency : Commercial synthesis likely employs cost-effective catalytic systems, whereas lab-scale methods prioritize isotopic precision over yield.

Chemical Reactions Analysis

Types of Reactions: Acetone-1,3-13C2 undergoes various chemical reactions similar to those of regular acetone. These include:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine), nucleophiles (e.g., hydroxide ions).

Major Products:

Scientific Research Applications

Acetone-1,3-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR spectroscopy. It helps in elucidating the structure of complex molecules and studying metabolic pathways.

    Metabolic Studies: this compound is used to trace metabolic pathways in biological systems. It helps in understanding the metabolism of acetone and related compounds in living organisms.

    Chemical Kinetics: The labeled acetone is used to study reaction mechanisms and kinetics, providing insights into the rates and pathways of chemical reactions.

    Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of Acetone-1,3-13C2 is primarily related to its role as a tracer in metabolic and chemical studies. The carbon-13 isotope acts as a detectable marker in NMR spectroscopy, allowing researchers to track the movement and transformation of the labeled acetone in various chemical and biological processes. This helps in identifying molecular targets and pathways involved in the metabolism and reactions of acetone .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key isotopically labeled compounds structurally or functionally related to Acetone-1,3-13C2, along with their distinguishing features:

Compound Isotopic Labeling Molecular Formula Key Applications Research Findings
This compound 1st and 3rd carbons as 13C $^{13}\text{CH}3\text{CO}^{13}\text{CH}3$ NMR solvent, metabolic tracing in brain studies Detects metabolic alterations in glioma via hyperpolarized MR imaging
Acetone-2-13C 2nd carbon as 13C $\text{CH}3^{13}\text{COCH}3$ Tracer for ketone body metabolism Used in studies of hepatic glucose metabolism
Acetone-18O Oxygen-18 labeled $\text{CH}3\text{C}^{18}\text{OCH}3$ Oxygen tracking in organic reactions Limited data; primarily used in isotopic oxygen exchange studies
Ethyl Acetoacetate-1,3-13C2 1st and 3rd carbons as 13C $^{13}\text{CH}3\text{COCOOCH}2\text{CH}_3$ Enzyme kinetics, chiral probe in biochemical studies Exhibits differential interaction with enzymes based on chirality
Acetic Acid-1-13C-2,2,2-d3 1st carbon as 13C, three deuteriums $^{13}\text{CD}_3\text{COOD}$ Metabolic pathway analysis, NMR/MS quantification Enhances precision in NAD+/NADH ratio measurements

Key Comparative Insights:

Ethyl Acetoacetate-1,3-13C2’s chiral properties make it superior for probing stereospecific enzyme interactions, a feature absent in non-chiral acetone analogs .

In contrast, [2,3-13C2]glycerol (a related tracer) is preferred for glycolysis studies due to its labeling pattern, which simplifies spectral interpretation in NMR .

Technical Considerations: this compound requires storage at 2–8°C to prevent degradation, whereas Acetic Acid-1-13C-2,2,2-d3 is stable at room temperature .

Biological Activity

Acetone-1,3-13C2, a stable isotope-labeled compound, has garnered attention in biological research due to its unique properties and applications in metabolic studies. This article explores its biological activity, particularly in the context of cancer metabolism and mitochondrial function.

This compound (C₃H₆O) is a carbon-labeled variant of acetone, where two carbon atoms are isotopically labeled with carbon-13. This labeling allows for enhanced tracking of metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI). The compound is typically synthesized for research purposes due to its instability in natural conditions .

In Vivo Studies

Recent studies have demonstrated the potential of hyperpolarized [1,3-13C2]acetoacetate (AcAc) as a metabolic probe. Following intravenous administration, it can be utilized to monitor brain metabolism and mitochondrial redox states in both healthy and tumor-bearing mice. For instance, a study showed that hyperpolarized [1,3-13C2]AcAc successfully crossed the blood-brain barrier (BBB), allowing for real-time observation of metabolic changes in the brain .

Key Findings:

  • Mitochondrial Redox Monitoring: The ratio of β-hydroxybutyrate (β-HB) to acetoacetate (AcAc) serves as an indicator of mitochondrial redox status. In tumor models, this ratio was significantly lower compared to normal tissues, correlating with altered NAD+/NADH levels and reduced β-hydroxybutyrate dehydrogenase (BDH) activity .
  • Cancer Metabolism: The ability of AcAc to reflect metabolic differences in cancerous tissues highlights its potential as a biomarker for tumor metabolism. Increased levels of reactive oxygen species (ROS) were also noted in rapidly proliferating cancer cells, which may influence therapeutic strategies .

Study on Brain Tumors

In a notable study involving gliomas, researchers utilized hyperpolarized [1,3-13C2]AcAc to assess metabolic variations between tumor and normal brain tissues. The results indicated that:

  • Higher GSH Levels: Glutathione (GSH) levels were elevated in tumor regions compared to normal tissue, suggesting an adaptive response to oxidative stress .
  • Real-Time Monitoring: The study confirmed that the hyperpolarized agent could effectively monitor changes in brain metabolism post-injection, demonstrating its utility for future clinical applications .

Data Table

The following table summarizes key findings from various studies involving this compound:

Study ReferenceSubjectKey Findings
MiceMonitored production of [1,3-13C2]β-HB; lower β-HB/AcAc ratio in tumors.
GliomaElevated GSH levels in tumors; successful BBB crossing for metabolic monitoring.
BrainReal-time tracking of metabolism; potential biomarker for brain tumors.

Q & A

Basic Research Questions

Q. How should researchers design NMR experiments using Acetone-1,3-13C2 to study biomolecular dynamics?

  • Methodological Answer : this compound is used as a solvent or reference in NMR to analyze protein structures and amino acid dynamics. Key considerations include:

  • Solvent deuteration : Use acetone-d6 (98–99.96% deuteration) to minimize proton interference .
  • Isotopic enrichment : Ensure >99% 13C purity (as in IC 3021 ) to enhance signal resolution.
  • Pulse sequences : Optimize 13C-detected experiments (e.g., HSQC or TROSY) for tracking carbonyl or methyl group dynamics.
    • Data Table :
ParameterSpecification
Isotopic Purity≥99% (IC 3021)
Solvent CompatibilityCompatible with D2O, deuterated buffers
Temperature Range25–310 K for biomolecular studies

Q. What methods validate the isotopic purity of this compound in synthetic chemistry applications?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Quantify 13C enrichment via isotopic peak ratios (e.g., m/z 61 for [13CH3CO13CH3]+) .
  • NMR Spectroscopy : Compare 13C signal intensities at δ 29.5 ppm (C-1,3) and δ 207 ppm (C-2) to unlabeled acetone .
  • Supplier Certificates : Cross-check with analytical certificates from suppliers like Cambridge Isotope Laboratories (e.g., 99% purity in IC 3021 ).

Advanced Research Questions

Q. How can this compound be used to track reaction mechanisms in organic synthesis?

  • Methodological Answer :

  • Isotope Tracing : Introduce this compound into reactions (e.g., aldol condensations) and monitor 13C-labeled intermediates via 13C NMR or LC-MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates between 12C and 13C isotopologues to identify rate-determining steps.
  • Case Study : In malononitrile condensations, 13C labeling confirmed pyridine derivative formation via 13C-13C coupling constants in 2D NMR .

Q. How do researchers resolve spectral overlaps in 13C NMR when using this compound in complex mixtures?

  • Methodological Answer :

  • Decoupling Techniques : Apply broadband 1H decoupling to suppress splitting from adjacent protons.
  • Dilution Studies : Reduce acetone concentration to minimize signal broadening from intermolecular interactions.
  • Advanced Processing : Use non-uniform sampling (NUS) or machine learning algorithms (e.g., Bayesian reconstruction) to deconvolute overlapping peaks .

Experimental Reproducibility & Data Integrity

Q. What protocols ensure reproducible handling of this compound in moisture-sensitive reactions?

  • Methodological Answer :

  • Storage : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis .
  • Drying : Pre-dry with molecular sieves (3Å) and confirm water content via Karl Fischer titration (<50 ppm) .
  • Quenching : Use anhydrous quenching agents (e.g., trimethylsilyl chloride) to avoid side reactions .

Q. How can researchers integrate conflicting data from studies using this compound across literature sources?

  • Methodological Answer :

  • Database Cross-Validation : Compare results against NIST Chemistry WebBook or ATSDR toxicological profiles for acetone’s physicochemical properties .
  • Meta-Analysis : Use tools like SciFinder or Reaxys to aggregate data on isotopic purity thresholds (e.g., 98% vs. 99%) and assess their impact on experimental outcomes .
  • Citation Standards : Adopt ACS style for traceability, including CAS RN 1173020-38-6 for labeled derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone-1,3-13C2
Reactant of Route 2
Acetone-1,3-13C2

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